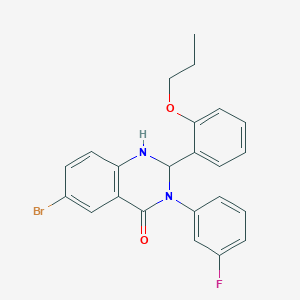
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features bromine, fluorine, and propoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with an appropriate aldehyde or ketone forms the quinazolinone core.
Introduction of the Bromine Atom: Bromination of the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide.
Substitution Reactions: Introduction of the fluorophenyl and propoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propoxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone with a carboxylic acid group, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent for diseases like cancer or inflammation.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. The molecular targets could include kinases, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the fluorophenyl group.
3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the bromine atom.
6-BROMO-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the propoxyphenyl group.
Uniqueness
The presence of both bromine and fluorine atoms, along with the propoxyphenyl group, may confer unique chemical reactivity and biological activity compared to similar compounds. These features could enhance its potential as a therapeutic agent or a chemical probe.
Properties
Molecular Formula |
C23H20BrFN2O2 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H20BrFN2O2/c1-2-12-29-21-9-4-3-8-18(21)22-26-20-11-10-15(24)13-19(20)23(28)27(22)17-7-5-6-16(25)14-17/h3-11,13-14,22,26H,2,12H2,1H3 |
InChI Key |
JYGHJQWPYCSJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896156.png)
![1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10896169.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10896171.png)
![3,3'-Sulfanediylbis{1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one}](/img/structure/B10896174.png)

![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10896180.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10896182.png)
![Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10896190.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10896198.png)
![2-(Dimethylamino)ethyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B10896211.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896228.png)
![5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896231.png)
![4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
